Cas no 2172009-06-0 (3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-2-yl}propanoic acid)

3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-2-yl}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a piperidine ring and a carboxylic acid functional group, enabling versatile incorporation into peptide backbones. The Fmoc protecting group ensures selective deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS). This compound is particularly valuable for introducing constrained conformations or modifying peptide properties due to its rigid heterocyclic framework. It exhibits high purity and stability under standard SPPS conditions, making it suitable for complex peptide assembly. The product is primarily utilized in research-scale and industrial peptide production, where precise control over molecular architecture is critical.
3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-2-yl}propanoic acid structure
2172009-06-0 structure
Product name:3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-2-yl}propanoic acid
CAS No:2172009-06-0
MF:C27H32N2O5
MW:464.553387641907
CID:5756848
PubChem ID:165512802

3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-2-yl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2172009-06-0
    • 3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-2-yl}propanoic acid
    • EN300-1539593
    • 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-2-yl}propanoic acid
    • Inchi: 1S/C27H32N2O5/c1-18(16-25(30)29-15-7-6-8-19(29)13-14-26(31)32)28-27(33)34-17-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-5,9-12,18-19,24H,6-8,13-17H2,1H3,(H,28,33)(H,31,32)
    • InChI Key: YRSABMCCQKLAOE-UHFFFAOYSA-N
    • SMILES: O=C(CC(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCCC1CCC(=O)O

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 706
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 95.9Ų

3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-2-yl}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1539593-0.1g
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-2-yl}propanoic acid
2172009-06-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1539593-1000mg
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-2-yl}propanoic acid
2172009-06-0
1000mg
$914.0 2023-09-26
Enamine
EN300-1539593-250mg
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-2-yl}propanoic acid
2172009-06-0
250mg
$840.0 2023-09-26
Enamine
EN300-1539593-2500mg
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-2-yl}propanoic acid
2172009-06-0
2500mg
$1791.0 2023-09-26
Enamine
EN300-1539593-10.0g
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-2-yl}propanoic acid
2172009-06-0
10g
$14487.0 2023-06-05
Enamine
EN300-1539593-500mg
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-2-yl}propanoic acid
2172009-06-0
500mg
$877.0 2023-09-26
Enamine
EN300-1539593-0.25g
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-2-yl}propanoic acid
2172009-06-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1539593-10000mg
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-2-yl}propanoic acid
2172009-06-0
10000mg
$3929.0 2023-09-26
Enamine
EN300-1539593-50mg
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-2-yl}propanoic acid
2172009-06-0
50mg
$768.0 2023-09-26
Enamine
EN300-1539593-0.5g
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-2-yl}propanoic acid
2172009-06-0
0.5g
$3233.0 2023-06-05

3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-2-yl}propanoic acid Related Literature

Additional information on 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-2-yl}propanoic acid

Professional Introduction to 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-2-yl}propanoic Acid (CAS No. 2172009-06-0)

3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-2-yl}propanoic acid, with the CAS number 2172009-06-0, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules that exhibit promising properties for use in drug development, particularly in the design of novel therapeutic agents targeting various biological pathways.

The molecular structure of 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-2-yl}propanoic acid incorporates several key functional groups that contribute to its unique chemical and biological characteristics. The presence of a fluorenylmethoxycarbonyl (Fmoc) group, a widely used protecting group in peptide synthesis, suggests potential applications in the development of peptidomimetics or modified peptides. Additionally, the piperidine ring and the butanoyl moiety introduce structural elements that can influence solubility, metabolic stability, and binding affinity to biological targets.

In recent years, there has been a growing interest in the development of small-molecule inhibitors that modulate protein-protein interactions (PPIs). The scaffold of 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-2-yl}propanoic acid is well-suited for this purpose, as it provides a flexible platform for designing molecules that can interact with specific PPIs. For instance, studies have shown that piperidine-based compounds can effectively disrupt aberrant protein interactions involved in diseases such as cancer and inflammation.

The Fmoc group in this compound not only serves as a protecting group but also adds a hydrophobic moiety that can enhance binding to hydrophobic pockets on protein targets. This feature is particularly valuable in the design of drugs targeting membrane-bound receptors or intracellular proteins with hydrophobic surfaces. Furthermore, the butanoyl chain provides a linker region that can be modified to optimize pharmacokinetic properties, such as bioavailability and tissue distribution.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to more accurately predict the binding modes and affinities of small molecules like 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-2-yl}propanoic acid. These tools have been instrumental in identifying key interactions between the compound and potential drug targets, such as kinases, transcription factors, and growth factor receptors. By leveraging these computational methods, scientists can rapidly screen large libraries of compounds and prioritize those with the highest potential for further development.

In addition to its applications in drug discovery, 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-2-yl}propanoic acid has shown promise in the field of materials science. The unique combination of functional groups makes it a versatile building block for synthesizing polymers and copolymers with tailored properties. For example, researchers have explored its use in creating biodegradable polymers or smart materials that respond to external stimuli such as pH changes or light.

The synthesis of 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-2-yli propanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the protection-deprotection cycles involving the Fmoc group, as well as the formation of peptide-like linkages through amide bond formation. Advanced synthetic techniques such as solid-phase synthesis have been employed to streamline the process and improve yield.

The chemical properties of this compound make it an attractive candidate for further exploration in various research areas. Its ability to modulate biological pathways suggests potential therapeutic applications, while its structural features allow for modifications that can enhance its performance in different contexts. As research continues to uncover new applications for small molecules like 3-{1-

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.